
3-Chloro-N-methylquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methylquinolin-6-amine typically involves the chlorination of N-methylquinolin-6-amine. One common method includes the reaction of N-methylquinolin-6-amine with thionyl chloride (SOCl2) in the presence of a suitable solvent like benzene . The reaction is carried out under reflux conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-methylquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like aniline or thiols, and the reactions are typically carried out in the presence of a base such as triethylamine (TEA) in solvents like ethanol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.
Oxidation and Reduction: Specific products depend on the reaction conditions and the nature of the oxidizing or reducing agents.
Applications De Recherche Scientifique
3-Chloro-N-methylquinolin-6-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-N-methylquinolin-6-amine is not well-documented. similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways, such as DNA synthesis or protein kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.
N-methylquinolin-6-amine: The parent compound without the chlorine substitution.
Quinoline: The basic structure from which these derivatives are synthesized.
Uniqueness
3-Chloro-N-methylquinolin-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
3-chloro-N-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3 |
Clé InChI |
UKMHVYAYNSJQDG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=CC(=CN=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


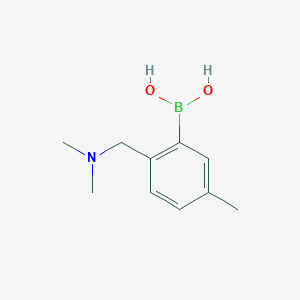
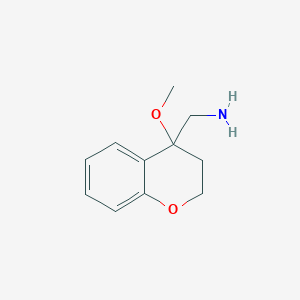

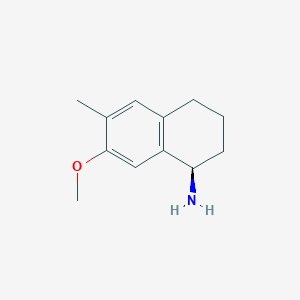
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
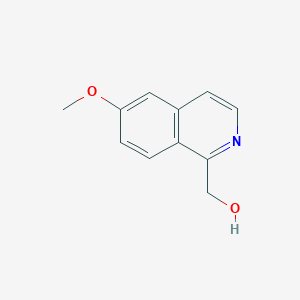
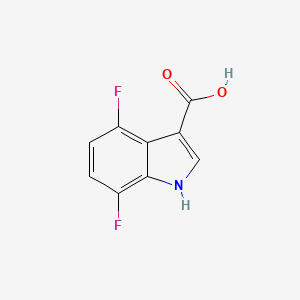
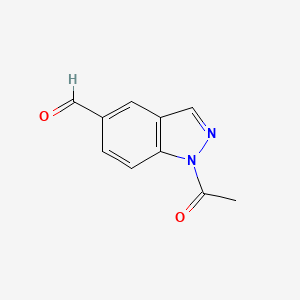
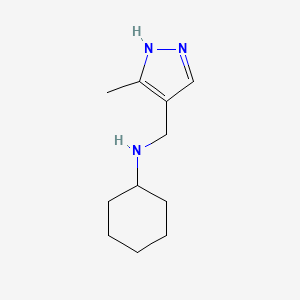
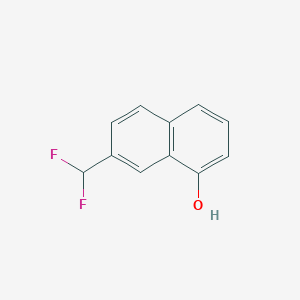
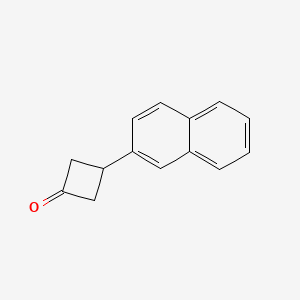

![[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one](/img/structure/B15070236.png)
